molecular formula C7H10BrNO2 B1282683 1-(3-Bromopropyl)pyrrolidine-2,5-dione CAS No. 88661-56-7

1-(3-Bromopropyl)pyrrolidine-2,5-dione

Cat. No.: B1282683
CAS No.: 88661-56-7
M. Wt: 220.06 g/mol
InChI Key: QDEMSAFAQFOSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C7H10BrNO2 and its molecular weight is 220.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinetic Studies in Synthesis

  • The synthesis of similar compounds, like 1-(3-phenylpropyl)-pyrrolidine-2,5-dione, has been carried out under solid-liquid phase-transfer catalysis, highlighting the importance of understanding kinetic behavior and reaction mechanisms in these syntheses (Wang & Chen, 2008). The same approach was also enhanced by ultrasonic irradiation (Wang & Chen, 2010).

Synthetic Routes and Derivatives

  • Studies on the conversion of pyrrolidine-2,5-dione to maleimide derivatives through Tosylation have been conducted, offering insights into the synthesis and properties of these compounds (Yan et al., 2018).

  • Research into the synthesis of 3,4-disubstituted pyrrolidine-2,5-diones from coumarins and nitromethane suggests new routes for creating diverse derivatives of this compound (Ilieva et al., 2012).

Applications in Corrosion Inhibition

  • Derivatives of 1H-pyrrole-2,5-dione, closely related to 1-(3-Bromopropyl)pyrrolidine-2,5-dione, have been evaluated as corrosion inhibitors for carbon steel, demonstrating the potential industrial applications of these compounds (Zarrouk et al., 2015).

Antioxidant and Anticonvulsant Properties

  • The antioxidant activity of Mannich base derivatives of pyrrolidine-2,5-dione has been studied, indicating the potential of these compounds in medical applications (Boobalan et al., 2014).

  • Some derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated for their anticonvulsant properties, suggesting their use in developing new therapeutic agents (Patel et al., 2013).

Photoluminescent Properties

  • Conjugated polymers containing pyrrolidine-2,5-dione units have been developed, exhibiting strong fluorescence and potential for use in electronic applications (Zhang & Tieke, 2008).

Future Directions

While specific future directions for 1-(3-Bromopropyl)pyrrolidine-2,5-dione are not mentioned in the retrieved sources, the versatile nature of the pyrrolidine-2,5-dione scaffold suggests potential for further exploration in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

1-(3-Bromopropyl)pyrrolidine-2,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human carbonic anhydrase isoenzymes hCA I and hCA II, which are involved in several physiological processes . The nature of these interactions is primarily reversible, indicating that this compound can bind to these enzymes and inhibit their activity without causing permanent changes to their structure .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways involved in cell proliferation and apoptosis . Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins that are crucial for cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of target enzymes, such as carbonic anhydrase, and inhibits their catalytic activity . This inhibition can lead to downstream effects on various biochemical pathways, ultimately affecting cellular function and metabolism . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism . The compound can affect metabolic flux and alter the levels of specific metabolites, leading to changes in overall metabolic activity . For example, it can inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance and other metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to different cellular compartments, where it exerts its biological effects . Additionally, this compound can accumulate in specific tissues, leading to localized effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . The subcellular localization of this compound is crucial for its biological activity and overall impact on cellular processes .

Properties

IUPAC Name

1-(3-bromopropyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO2/c8-4-1-5-9-6(10)2-3-7(9)11/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEMSAFAQFOSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50553859
Record name 1-(3-Bromopropyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88661-56-7
Record name 1-(3-Bromopropyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.